(Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
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Overview
Description
(Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a trimethoxyphenyl group and a sulfanylidene moiety.
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, are known to exhibit diverse biological properties including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
It is known that the presence of sulfur in thiazolidine derivatives enhances their pharmacological properties . This could suggest that the compound interacts with its targets in a way that involves the sulfur atom, possibly through the formation of covalent bonds or through other types of chemical interactions.
Biochemical Pathways
Given the diverse biological properties of thiazolidine derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways involved in cell growth and proliferation, inflammation, oxidative stress, and others.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve the selectivity, purity, product yield and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Given the diverse biological properties of thiazolidine derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels. These could potentially include effects on cell growth and proliferation, inflammation, oxidative stress, and others.
Action Environment
It is known that the synthesis and activity of thiazolidine derivatives can be influenced by various factors, including the presence of certain catalysts and the use of green chemistry approaches .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific substitutions on the thiazolidine ring .
Cellular Effects
Thiazolidine derivatives have been reported to exhibit diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Molecular Mechanism
Thiazolidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazolidine derivatives are generally synthesized using various synthetic approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Dosage Effects in Animal Models
The effects of (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one at different dosages in animal models have not been reported yet. Thiazolidine derivatives are known to exhibit varied biological responses, making them a highly prized moiety for drug development .
Metabolic Pathways
Thiazolidine derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazolidine derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Thiazolidine derivatives are known to interact with various cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolidinone derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidinone derivatives with different substituents.
Substitution: The trimethoxyphenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinone derivatives, each with potentially different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- (5Z)-3-methyl-2-sulfanylidene-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
- (5Z)-3-methyl-2-sulfanylidene-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. The presence of three methoxy groups on the phenyl ring enhances its lipophilicity and may contribute to its higher potency in biological assays.
Properties
IUPAC Name |
(5Z)-3-methyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-15-13(16)11(21-14(15)20)7-8-5-9(17-2)12(19-4)10(6-8)18-3/h5-7H,1-4H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXFPIJOPOWPNA-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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